![molecular formula C21H17N3O3 B4795957 methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4795957.png)
methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Overview
Description
Methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine family. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves the inhibition of various cellular processes. It inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory cytokines. It also induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects
Methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One of the major advantages of using methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate in lab experiments is its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections. Another direction is to explore its mechanism of action in more detail, particularly its interaction with cellular targets. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in vivo.
Conclusion
Methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a chemical compound with significant potential for therapeutic applications. Its anticancer, anti-inflammatory, and antimicrobial properties make it a promising candidate for drug development. While its low solubility in aqueous solutions can be a limitation, future research could focus on improving its solubility and bioavailability to enhance its efficacy in vivo.
Scientific Research Applications
Methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, it has been shown to exhibit antimicrobial activity against various pathogens.
properties
IUPAC Name |
methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-26-16-10-6-9-15(11-16)18-12-19(21(25)27-2)24-20(23-18)17(13-22-24)14-7-4-3-5-8-14/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUCZASJOZNJGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(=O)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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